

A Technical Guide to the Spectroscopic Analysis of 1-Methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylpiperidine-4-carboxylic acid

Cat. No.: B1333780

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylpiperidine-4-carboxylic acid**, a key chemical intermediate in pharmaceutical synthesis. The document details predicted and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for the acquisition of such data for a solid organic compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **1-Methylpiperidine-4-carboxylic acid**. Note that NMR data is predicted, as experimental spectra are not readily available in public databases. IR data is based on characteristic absorption frequencies for the functional groups present.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₇ H ₁₃ NO ₂
Molecular Weight	143.19 g/mol
Monoisotopic Mass	143.094628657 Da [1]
Predicted [M+H] ⁺	144.10192 m/z [2]
Predicted [M-H] ⁻	142.08736 m/z [2]
Expected Fragmentation Profile	
Molecular Ion [M] ⁺	m/z 143 (May be weak)
M-17	m/z 126 (Loss of •OH)
M-45	m/z 98 (Loss of •COOH) [3]

Table 2: Predicted ¹H NMR Data (Solvent: D₂O)

Note: Chemical shifts are predicted and may vary based on experimental conditions.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	Multiplet	2H	H-2ax, H-6ax
~3.0 - 3.2	Multiplet	2H	H-2eq, H-6eq
~2.85	Singlet	3H	N-CH ₃
~2.5 - 2.7	Multiplet	1H	H-4
~2.1 - 2.3	Multiplet	2H	H-3eq, H-5eq
~1.9 - 2.1	Multiplet	2H	H-3ax, H-5ax

Table 3: Predicted ¹³C NMR Data (Solvent: D₂O)

Note: Chemical shifts are predicted and may vary based on experimental conditions. Typical chemical shift ranges are provided for context.[\[4\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Assignment	Typical Range (ppm)
~178 - 182	C=O (Carboxylic)	170-180
~55 - 58	C-2, C-6	50-70
~45 - 48	N-CH ₃	40-55
~40 - 43	C-4	10-50
~28 - 32	C-3, C-5	10-40

Table 4: Expected Infrared (IR) Absorption Data

Note: Based on characteristic frequencies of the compound's functional groups.[6][7][8]

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3300 - 2500	Strong, Broad	O-H Stretch	Carboxylic Acid
3000 - 2850	Medium	C-H Stretch	Alkane (Piperidine Ring & Methyl)
1730 - 1700	Strong	C=O Stretch	Carboxylic Acid
1320 - 1210	Strong	C-O Stretch	Carboxylic Acid
1250 - 1000	Medium-Strong	C-N Stretch	Tertiary Amine
950 - 910	Medium, Broad	O-H Bend	Carboxylic Acid

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like **1-Methylpiperidine-4-carboxylic acid**.

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **1-Methylpiperidine-4-carboxylic acid**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Chloroform-d ($CDCl_3$)) in a small vial.
 - Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum ($^{13}C\{^1H\}$) to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary.

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum:

- Ensure the ATR crystal (typically diamond) is clean.
- Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **1-Methylpiperidine-4-carboxylic acid** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
 - Acquire the IR spectrum. A typical scan range is 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} and an accumulation of 16-32 scans.
- Cleaning:
 - After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Objective: To determine the exact mass of the molecule and analyze its fragmentation pattern to support structural elucidation.

Methodology (Electron Ionization - EI):

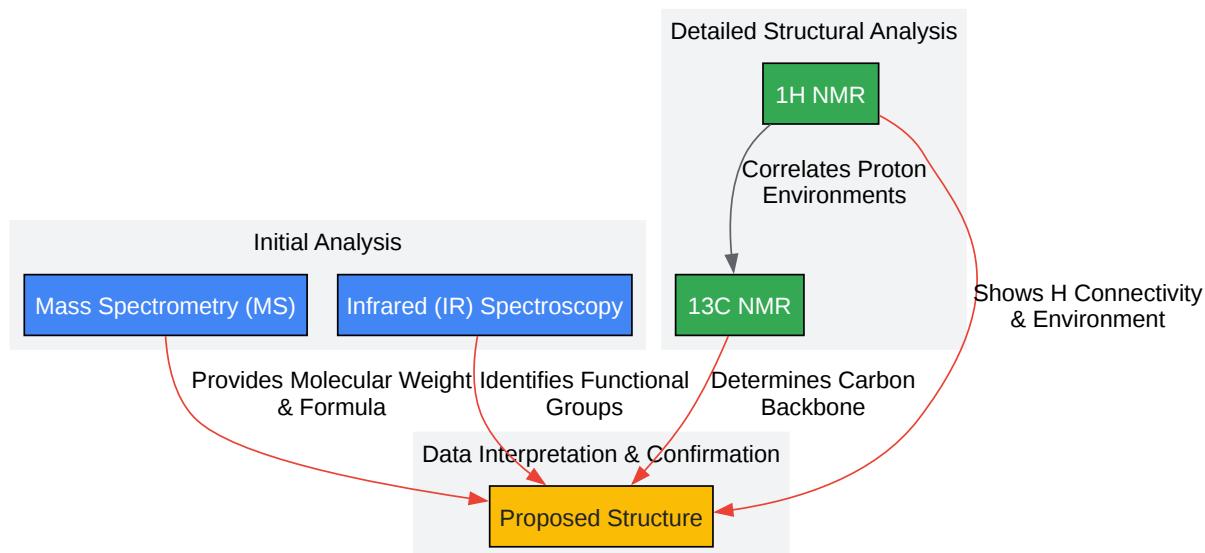
- Sample Introduction:
 - Since the compound is a solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
 - Alternatively, the sample can be dissolved in a volatile solvent, and a small volume injected into the instrument, where the solvent is evaporated prior to ionization.
- Ionization and Analysis:
 - The sample is introduced into the high-vacuum source of the mass spectrometer.[\[9\]](#)

- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M^+) and various fragment ions. [\[10\]](#)[\[11\]](#)
- The positively charged ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[\[12\]](#)
- The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions. Lighter ions are deflected more than heavier ones.[\[13\]](#)

- Detection:
 - A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z .[\[13\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: A logical workflow for organic compound structure elucidation using MS, IR, and NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-methylpiperidine-4-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. instanano.com [instanano.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pharmacy180.com [pharmacy180.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 1-Methylpiperidine-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333780#spectroscopic-data-for-1-methylpiperidine-4-carboxylic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com